2-Pyrazol-1-yl-benzaldehyde

Overview

Description

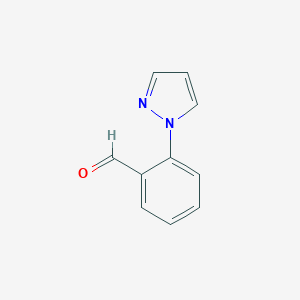

2-Pyrazol-1-yl-benzaldehyde is an organic compound with the molecular formula C10H8N2O It consists of a benzaldehyde moiety substituted with a pyrazole ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyrazol-1-yl-benzaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-hydrazinobenzaldehyde with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. Another method includes the cyclization of N-(2-formylphenyl)hydrazine with an alkyne in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazol-1-yl-benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2-Pyrazol-1-yl-benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Pyrazol-1-yl-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Pyrazol-1-yl-benzaldehyde

- 5-Methyl-2-Pyrazol-1-yl-benzaldehyde

- 2-Methyl-4-Pyrazol-1-yl-benzaldehyde

- 2-Imidazol-1-yl-benzaldehyde

Uniqueness

2-Pyrazol-1-yl-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities.

Biological Activity

2-Pyrazol-1-yl-benzaldehyde is an organic compound characterized by its unique pyrazole and benzaldehyde moieties. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : C10H8N2O

- Molecular Weight : 172.18 g/mol

- CAS Number : 138479-47-7

The compound features a benzaldehyde group substituted at the second position by a pyrazole ring, which contributes to its reactivity and biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenase (COX) and other inflammatory mediators, which can lead to reduced inflammation and pain relief.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has been linked to reduced levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Anticancer Properties

Recent investigations have focused on the anticancer properties of this compound:

- Cell Line Studies : It has shown significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .

Case Studies

- Anticancer Study on HCT116 Cells : A study demonstrated that this compound induced apoptosis in HCT116 cells via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases .

- Inflammatory Response Modulation : Another study reported that treatment with this compound reduced the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGZYDJKBTYFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359485 | |

| Record name | 2-Pyrazol-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

138479-47-7 | |

| Record name | 2-Pyrazol-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.